molecular formula C21H21ClN2O5S B2562895 N-(3-acetylphenyl)-2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide CAS No. 1251604-59-7

N-(3-acetylphenyl)-2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

Cat. No. B2562895
CAS RN: 1251604-59-7
M. Wt: 448.92
InChI Key: VBBLPPZEAJBPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide, also known as compound X, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Scientific Research Applications

Anticancer and Anti-HCV Activities

A novel series of sulfonamide derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising results in inhibiting HCV NS5B RdRp activity and demonstrating anticancer activity against human tumor cell lines without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Molecular Docking and DFT Calculations

The research into benzenesulfonamide derivatives has extended into computational studies, where molecular docking and density functional theory (DFT) calculations were conducted. These studies aimed to understand the interaction mechanisms of these compounds with biological targets. Some of the synthesized compounds exhibited excellent in vitro antitumor activity, highlighting their potential for further development into cancer therapeutics (Fahim & Shalaby, 2019).

Human Carbonic Anhydrase Inhibition

Another study focused on the design, synthesis, and evaluation of benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase isoenzymes. These compounds showed modest inhibition potency against certain isoenzymes, suggesting their potential utility in developing selective inhibitors for therapeutic applications (Mishra et al., 2016).

UV Protection and Antimicrobial Applications

Beyond medical applications, benzenesulfonamide derivatives have been utilized in material science, particularly in enhancing UV protection and antibacterial properties of cotton fabrics. This application demonstrates the versatility of these compounds in providing functional advantages to textiles, indicating their potential in commercial and industrial applications (Mohamed et al., 2020).

properties

IUPAC Name

[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S/c1-28-17-7-6-15(12-18(17)29-2)24-13-20(21(25)23-9-3-4-10-23)30(26,27)19-8-5-14(22)11-16(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBLPPZEAJBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

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